1-[2-(Thiophen-2-yl)ethyl]-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine
Description
1-[2-(2-THIENYL)ETHYL]-4-{[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}PIPERAZINE is a complex organic compound characterized by its unique structural components It features a thienyl group, a trifluoromethoxyphenyl group, and a piperazine ring
Properties
Molecular Formula |
C17H19F3N2O3S2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-(2-thiophen-2-ylethyl)-4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine |
InChI |
InChI=1S/C17H19F3N2O3S2/c18-17(19,20)25-14-3-5-16(6-4-14)27(23,24)22-11-9-21(10-12-22)8-7-15-2-1-13-26-15/h1-6,13H,7-12H2 |
InChI Key |
UWGUKKXCPRZCBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-THIENYL)ETHYL]-4-{[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}PIPERAZINE typically involves multiple steps, including the formation of the piperazine ring and the introduction of the thienyl and trifluoromethoxyphenyl groups. Common synthetic routes may involve:
Cyclization reactions: to form the piperazine ring.
Substitution reactions: to introduce the thienyl and trifluoromethoxyphenyl groups under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-THIENYL)ETHYL]-4-{[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the thienyl and phenyl groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
1-[2-(2-THIENYL)ETHYL]-4-{[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}PIPERAZINE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2-THIENYL)ETHYL]-4-{[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-[2-(2-THIENYL)ETHYL]PIPERAZINE: Lacks the trifluoromethoxyphenyl group.
4-{[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}PIPERAZINE: Lacks the thienyl group.
Uniqueness: 1-[2-(2-THIENYL)ETHYL]-4-{[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}PIPERAZINE is unique due to the presence of both the thienyl and trifluoromethoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
